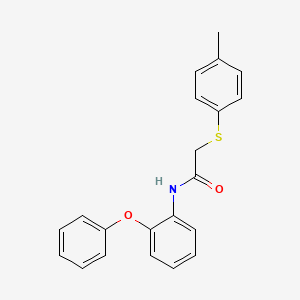
N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide, also known as PPPTA, is a chemical compound that belongs to the class of thioacetamide derivatives. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide involves the reaction of 2-phenoxyaniline with p-tolyl thiol followed by acetylation of the resulting product.
Starting Materials
2-phenoxyaniline, p-tolyl thiol, acetic anhydride, pyridine, sodium acetate, diethyl ether, wate
Reaction
Step 1: Dissolve 2-phenoxyaniline and p-tolyl thiol in acetic anhydride and add pyridine as a catalyst., Step 2: Heat the mixture at 80-90°C for 4-6 hours., Step 3: Cool the reaction mixture and add water to it., Step 4: Extract the product with diethyl ether., Step 5: Dry the organic layer with anhydrous sodium sulfate., Step 6: Evaporate the solvent to obtain the crude product., Step 7: Dissolve the crude product in acetic anhydride and add sodium acetate as a catalyst., Step 8: Heat the mixture at 80-90°C for 4-6 hours., Step 9: Cool the reaction mixture and add water to it., Step 10: Extract the product with diethyl ether., Step 11: Dry the organic layer with anhydrous sodium sulfate., Step 12: Evaporate the solvent to obtain the final product, N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide.
作用机制
The mechanism of action of N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
生化和生理效应
N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
One advantage of using N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide in lab experiments is its high potency and selectivity for cancer cells. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide. One area of interest is the development of more effective methods for administering N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide in vivo, such as the use of nanoparticles or liposomes. Another area of interest is the identification of the specific enzymes and signaling pathways that N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide targets, which could lead to the development of more targeted and effective cancer therapies. Additionally, the potential use of N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide as an anti-inflammatory and analgesic agent warrants further investigation.
科学研究应用
N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and ovarian cancer. N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide has also been studied for its potential as an anti-inflammatory and analgesic agent.
属性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-16-11-13-18(14-12-16)25-15-21(23)22-19-9-5-6-10-20(19)24-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXRJINJIZWUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)-2-(p-tolylthio)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2883494.png)

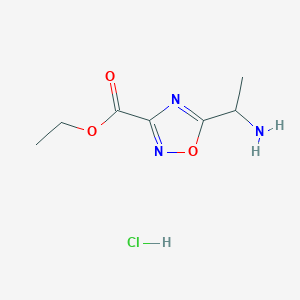

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2883499.png)
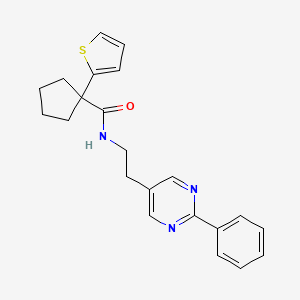
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2883506.png)
![3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2883507.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2883508.png)
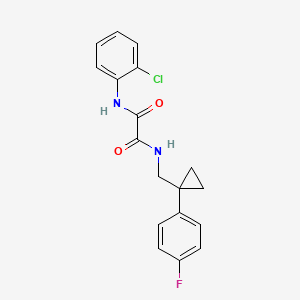
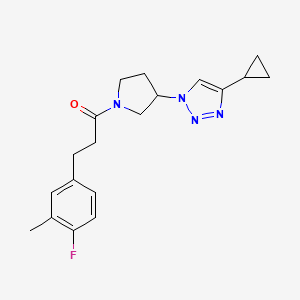
![2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2883511.png)
![4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2883514.png)
